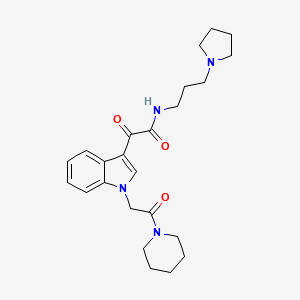

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide

Description

This compound is a tertiary amide featuring an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position. The acetamide moiety is further functionalized with a 3-(pyrrolidin-1-yl)propyl chain.

Properties

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-pyrrolidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c29-22(27-15-4-1-5-16-27)18-28-17-20(19-9-2-3-10-21(19)28)23(30)24(31)25-11-8-14-26-12-6-7-13-26/h2-3,9-10,17H,1,4-8,11-16,18H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZWMLXDFXZWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 345.43 g/mol. Its structure includes an indole ring, piperidine, and pyrrolidine moieties, which are known for their roles in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For example, derivatives of indole have shown significant cytotoxicity against various cancer cell lines. In a study investigating a series of indole derivatives, one compound exhibited an IC50 value of approximately 1 μM against hepatocarcinoma cell lines (SMMC-7721 and HepG2) . This suggests that the indole framework may enhance the compound's efficacy in targeting cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1 | SMMC-7721 |

| Compound B | 5 | HepG2 |

| Compound C | 10 | MCF-7 |

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary data suggest that it may inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and repair in cancer cells. Inhibition of these enzymes can lead to increased DNA damage and apoptosis in cancer cells .

In vitro assays demonstrated that certain derivatives significantly inhibited topoisomerase activity, with one derivative showing an inhibition rate of 83.5% at a concentration of 100 μM . This correlation between topoisomerase inhibition and cytotoxicity underscores the importance of these enzymes as therapeutic targets.

Case Studies

A study published in Pharmaceuticals investigated the synthesis and biological evaluation of various indole derivatives. Among them, compounds structurally related to our target compound were synthesized and tested for anticancer activity. The results indicated that modifications to the side chains significantly influenced both cytotoxicity and enzyme inhibition profiles .

Another case study focused on the synthesis of piperidine-based compounds, exploring their antitumor properties through ultrasonic-assisted methods. This eco-friendly approach yielded several promising candidates with notable activity against different cancer cell lines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit promising anticancer activities. For instance, indole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperidine and pyrrolidine rings may enhance these effects by improving bioavailability and target specificity.

Neuroprotective Effects

Compounds containing piperidine structures have been associated with neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to modulate neurotransmitter systems or reduce oxidative stress could be explored in future studies.

Anti-inflammatory Activity

The indole framework is known for its anti-inflammatory properties. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Potential Therapeutic Uses

Given the biological activities associated with this compound, several therapeutic applications can be proposed:

- Cancer Therapy : Targeting specific cancer pathways through tailored drug design based on the compound's structure.

- Neurological Disorders : Investigating its efficacy in models of Alzheimer’s disease or Parkinson’s disease due to its potential neuroprotective properties.

- Chronic Inflammatory Conditions : Exploring its use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its dual heterocyclic systems (indole and piperidine) and the flexible pyrrolidinylpropyl side chain. Below is a comparative analysis with analogs from literature:

Table 1: Structural Comparison

*Calculated using PubChem formula tools.

Critical Analysis of Divergent Properties

- Piperidine vs.

- Acetamide vs. Thioacetamide : Thioacetamide derivatives (e.g., ) exhibit higher electrophilicity, which may improve covalent binding to cysteine residues in proteases .

- Indole vs. Thiadiazole Cores : Indole derivatives target proteases/kinases, whereas thiadiazoles are preferred in ATP-competitive inhibitor scaffolds .

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of indole and piperidine intermediates. Key steps include:

- Coupling reactions : The indole moiety is functionalized with a piperidine-derived ethyl group via nucleophilic substitution or alkylation under controlled conditions (e.g., using sodium hydride as a base).

- Acetamide formation : The final acetamide group is introduced using reagents like acetyl chloride or activated esters in the presence of a coupling agent (e.g., EDC/HOBt).

- Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity product .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Piperidine, K₂CO₃, DMF | Functionalize indole with piperidine-ethyl group |

| 2 | Acetyl chloride, DIEA, DCM | Introduce acetamide moiety |

| 3 | Silica gel chromatography | Purify final product |

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the structural integrity of the indole, piperidine, and acetamide groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl resonances (δ 165–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting trace impurities or unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₉N₅O₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin sensitization (H317) and oral toxicity (H302) .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.

- Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Functional Group Modifications : Systematically alter the indole (e.g., substituents at C-5), piperidine (e.g., N-alkylation), or pyrrolidine-propyl chain to assess impacts on target binding.

- Biological Assays : Test derivatives against relevant targets (e.g., microbial enzymes or cancer cell lines) to correlate structural changes with activity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial topoisomerases or kinase enzymes .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., fixed pH, temperature, and cell lines).

- Orthogonal Validation : Confirm antimicrobial or anticancer effects using multiple assays (e.g., broth microdilution for MICs and time-kill curves).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., piperidine-indole hybrids) to identify confounding functional groups .

Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|---|

| Parent | Enzyme X | 12.3 | Unmodified piperidine |

| Derivative A | Enzyme X | 5.8 | N-Methyl piperidine |

Q. How can computational tools enhance understanding of this compound’s pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME predict absorption (e.g., logP ≈ 2.5) and metabolism (e.g., cytochrome P450 interactions).

- QSAR Modeling : Quantitative structure-activity relationship models identify critical descriptors (e.g., polar surface area) influencing bioavailability .

- Molecular Dynamics (MD) : Simulate binding stability with targets over time to prioritize derivatives for synthesis .

Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?

- Enzyme Inhibition Assays : Measure inhibition of bacterial DNA gyrase or human kinases using fluorescence-based substrates.

- Gene Knockdown : Use siRNA to silence putative target genes and assess rescue of compound-induced effects.

- Proteomics : LC-MS/MS identifies differentially expressed proteins in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.